molecular formula C5H8BN3O2 B1393659 (2-(Methylamino)pyrimidin-5-yl)boronic acid CAS No. 1033745-26-4

(2-(Methylamino)pyrimidin-5-yl)boronic acid

Cat. No. B1393659
M. Wt: 152.95 g/mol
InChI Key: KZFJQCSGYDFCRC-UHFFFAOYSA-N
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Description

The compound “(2-(Methylamino)pyrimidin-5-yl)boronic acid” is a type of boronic acid that contains a pyrimidine ring. It is used as a pharmaceutical intermediate .


Synthesis Analysis

A practical and cost-effective synthesis of (2-aminopyrimidin-5-yl) boronic acid has been developed. Key features of the synthesis include the inexpensive in situ protection of the amine via bis-silylation using TMSCl followed by metal–halogen exchange using n-BuLi and trapping with B­(O i-Pr) 3 .


Molecular Structure Analysis

The molecular weight of this compound is 152.95 . The InChI code is 1S/C5H8BN3O2/c1-7-5-8-2-4 (3-9-5)6 (10)11/h2-3,10-11H,1H3, (H,7,8,9) .


Chemical Reactions Analysis

Boronic acids, including (2-(Methylamino)pyrimidin-5-yl)boronic acid, are highly valuable building blocks in organic synthesis. They can be converted into a broad range of functional groups . Protodeboronation of boronic esters is not well developed, but a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Parkinson's Disease Research

(2-(Methylamino)pyrimidin-5-yl)boronic acid derivatives have been synthesized and investigated for potential use in imaging of LRRK2 enzyme in Parkinson's disease. The synthesized compound, [11C]HG-10-102-01, showed high radiochemical purity and specific activity, indicating its potential as a PET agent for Parkinson's disease imaging (Wang et al., 2017).

Biological Activity Studies

Pyrimidine derivatives, which include (2-(Methylamino)pyrimidin-5-yl)boronic acid analogs, have been synthesized and shown to possess a range of biological activities, such as antioxidant, anticancer, antibacterial, and anti-inflammatory properties. These compounds, particularly bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, have demonstrated promising antioxidant activity in vitro (Rani et al., 2012).

Osteoporosis Treatment

Compounds derived from (2-(Methylamino)pyrimidin-5-yl)boronic acid, such as 3-(S)-(methylpyrimidin-5-yl)-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid, have been identified as potent antagonists of the αvβ3 receptor. These have excellent in vitro profiles and have shown efficacy in an in vivo model of bone turnover, highlighting their potential in the treatment of osteoporosis (Coleman et al., 2004).

Fungicidal Activity

A pyrimidine derivative with fungicidal activity has been developed using a scalable synthesis process. This compound includes a pyrimidine head synthesized using (2-(Methylamino)pyrimidin-5-yl)boronic acid, demonstrating its utility in agricultural chemistry (Ryan & Yang, 2019).

Antibacterial Agents

Pyrimidine-oxazolidin-2-arylimino hybrids, synthesized using (2-(Methylamino)pyrimidin-5-yl)boronic acid, have shown moderate to good activity against various pathogenic bacterial strains. This suggests the potential of combining pyrimidine and oxazolidone moieties in developing efficacious antibacterial compounds (Romeo et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[2-(methylamino)pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BN3O2/c1-7-5-8-2-4(3-9-5)6(10)11/h2-3,10-11H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFJQCSGYDFCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681554
Record name [2-(Methylamino)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Methylamino)pyrimidin-5-yl)boronic acid

CAS RN

1033745-26-4
Record name [2-(Methylamino)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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